N-Octanoylphytosphingosine
Overview
Description
Synthesis Analysis
The synthesis of sphingoid bases like N-Octanoylphytosphingosine often involves complex organic reactions, including aldol condensation and stereospecific routes to ensure the correct stereochemistry of the final product. For instance, sphingosine, sphinganines, and phytosphingosines and their analogs can be synthesized through an aldol condensation between an iminoglycinate and an aldehyde, yielding (2S,3R)-D-erythro structures with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Additionally, asymmetric synthesis routes have been explored for the production of phytosphingosine derivatives, demonstrating the versatility of synthetic approaches in achieving desired sphingolipid structures (Du, Liu, & Linhardt, 2006).
Molecular Structure Analysis
The molecular structure of sphingolipids, including N-Octanoylphytosphingosine, is characterized by a long-chain base backbone with various functional groups that dictate their physical and chemical properties. Studies have shown that the molecular arrangements in sphingolipids can vary significantly, influencing their packing and interaction with other molecules. For example, crystal structure analysis of tetracosanoylphytosphingosine, a ceramide model compound, reveals the V-shaped arrangement of molecules due to the spatial requirements of the polar groups, which is essential for understanding the structural basis of sphingolipid functions (Dahlén & Pascher, 1972).
Chemical Reactions and Properties
Phytosphingosine derivatives undergo various chemical reactions, reflecting their reactive functional groups. These reactions include hydroxylation, acylation, and phosphorylation, which are pivotal in modulating the biological functions of these molecules. The chemical reactivity of sphingolipids is central to their role in cell signaling pathways, where they participate in the formation of complex sphingolipids and contribute to cellular responses to environmental stimuli.
Physical Properties Analysis
The physical properties of N-Octanoylphytosphingosine, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. The amphiphilic nature of sphingolipids results in diverse phase behaviors and membrane dynamics. Investigations into the polymorphism of ceramide 3, for example, show how crystallization conditions affect the solid states of sphingolipids, with implications for their biological functions and interactions within cellular membranes (Raudenkolb et al., 2003).
Scientific Research Applications
1. Redox Regulation in Melanoma Cells
N-Octanoylphytosphingosine shows implications in redox regulation within melanoma cells. Studies indicate a sensitivity to reversible oxidation, impacting DNA binding activity in melanoma extracts and recombinant proteins treated with various agents. This is likely due to intramolecular disulfide bonding. The role of oxidative loss of DNA binding activity relates to redox changes in apoptosis in neuronal cell lines and tissues (Smith et al., 1998).
2. Biosynthesis and Characterization in Human Acid Ceramidase
Research on human acid ceramidase, involving N-Octanoylphytosphingosine, focuses on the enzyme's purification, characterization, and biosynthesis. This enzyme, crucial in lysosomal function, shows potential in understanding diseases like Farber's disease, characterized by ceramide accumulation (Bernardo et al., 1995).
3. Membrane Cholesterol Activation
Studies show that N-Octanoylphytosphingosine can influence membrane cholesterol activity. It is found to increase the rate of transfer and equilibrium partition of cholesterol in human red blood cells to various agents, suggesting a role in competing with cholesterol for association with membrane phospholipids (Lange et al., 2005).
4. Anti-Ischemic Prodrug Stabilization
N-Octanoylphytosphingosine has been encapsulated in poly(lactic acid) nanoparticles, showing the influence of different surfactants and purification methods on the characteristics of these nanoparticles. This encapsulation and the resulting stabilization of the prodrug in human blood have implications for treatments related to ischemia and other cardiovascular diseases (Leo et al., 2006).
5. In Vitro and In Vivo Evaluation for Angiogenesis and Metastasis Treatment
The antitumor activity of N,N,N-trimethylphytosphingosine-iodide (TMP), related to N-Octanoylphytosphingosine, has been evaluated in murine melanoma cells. It shows significant effects on inhibiting cell migration, tube formation, and expression of angiogenic factors, both in vitro and in vivo. This research supports its potential use in treating metastasis and angiogenesis-related disorders (Song et al., 2012).
6. Brain Imaging and Developmental Biology
Optical Coherence Tomography (OCT), related to N-Octanoylphytosphingosine, is a promising tool for brain imaging and developmental biology. It provides noninvasive imaging capabilities, offering insights into brain tissue structure, embryonic development, and functional changes in the brain (Men et al., 2016).
Future Directions
properties
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNJLWJVISBYSS-GSLIJJQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467928 | |
Record name | N-Octanoyl-Phytosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octanoylphytosphingosine | |
CAS RN |
475995-74-5 | |
Record name | N-Octanoyl-Phytosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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